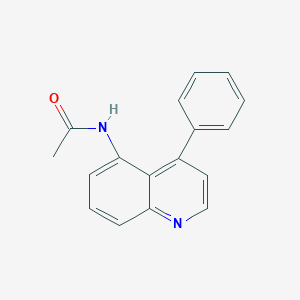
N-(4-Phenylquinolin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Phenylquinolin-5-yl)acetamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound features a quinoline ring system substituted with a phenyl group at the 4-position and an acetamide group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylquinolin-5-yl)acetamide typically involves the reaction of 4-phenylquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Another method involves the use of 4-phenylquinoline-5-carboxylic acid, which is converted to the corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to yield the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and chromatography for purification.
化学反応の分析
Types of Reactions
N-(4-Phenylquinolin-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophilic reagent used.
科学的研究の応用
N-(4-Phenylquinolin-5-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of dyes, catalysts, and materials with specific properties.
作用機序
The mechanism of action of N-(4-Phenylquinolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a similar ring structure but without the phenyl and acetamide substituents.
4-Phenylquinoline: Similar structure but lacks the acetamide group.
Quinoline N-oxide: An oxidized derivative of quinoline.
Uniqueness
N-(4-Phenylquinolin-5-yl)acetamide is unique due to the presence of both the phenyl and acetamide groups, which confer specific chemical and biological properties. These substituents enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
特性
CAS番号 |
144630-80-8 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
N-(4-phenylquinolin-5-yl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)19-16-9-5-8-15-17(16)14(10-11-18-15)13-6-3-2-4-7-13/h2-11H,1H3,(H,19,20) |
InChIキー |
PUFYSSCITOMFNQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC2=NC=CC(=C21)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




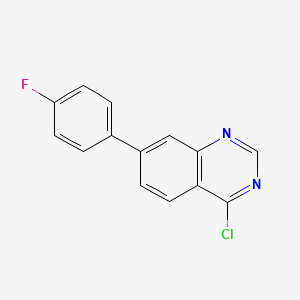

![1-((6-Fluoroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-imidazole-4-carboxylic acid](/img/structure/B11857389.png)
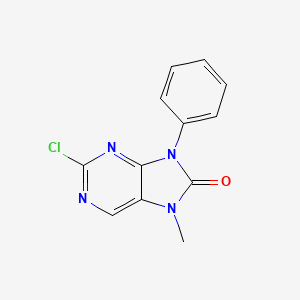
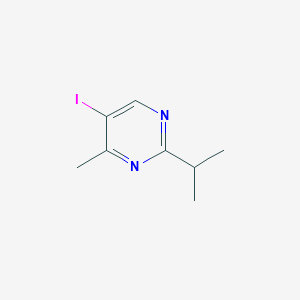
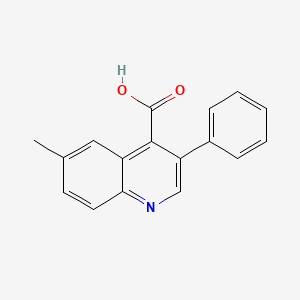


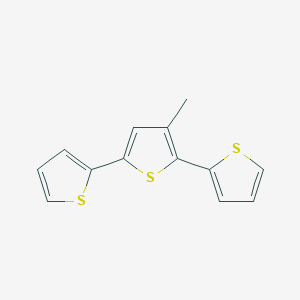
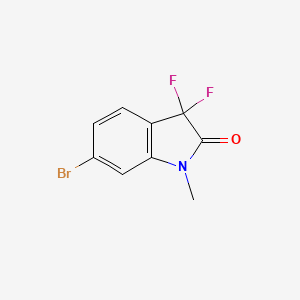
![6,8-Dichlorospiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B11857431.png)
![Sodium 2-(2-fluoro-3-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B11857439.png)
